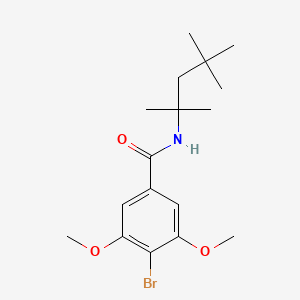
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, methoxy groups, and a bulky trimethylpentan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the bromination of 3,5-dimethoxybenzoic acid, followed by the introduction of the trimethylpentan-2-yl group through a series of reactions involving amide formation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to enzymes or receptors, influencing their activity. The trimethylpentan-2-yl group can affect the compound’s solubility and membrane permeability, impacting its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine: A psychedelic drug with similar methoxy and bromine substituents.
2,5-Dimethoxy-4-bromoamphetamine: Another substituted amphetamine with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar aromatic substitution patterns.
Uniqueness
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of the bulky trimethylpentan-2-yl group, which distinguishes it from other similar compounds
Properties
CAS No. |
922515-80-8 |
|---|---|
Molecular Formula |
C17H26BrNO3 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C17H26BrNO3/c1-16(2,3)10-17(4,5)19-15(20)11-8-12(21-6)14(18)13(9-11)22-7/h8-9H,10H2,1-7H3,(H,19,20) |
InChI Key |
AMJHDVMNYGJEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
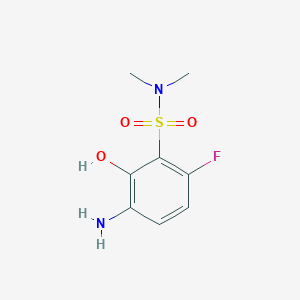
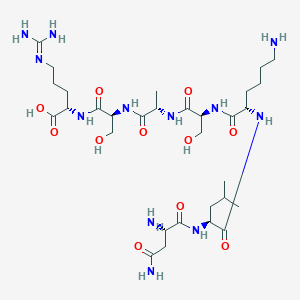
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)

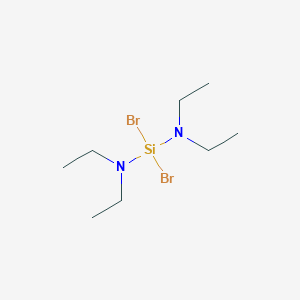
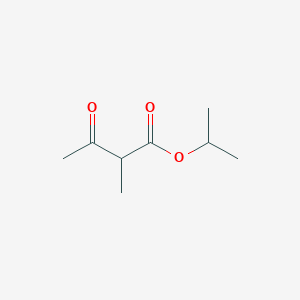

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
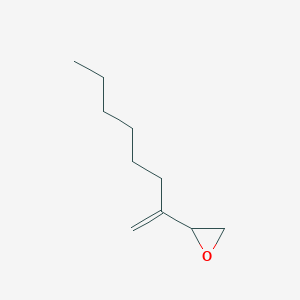
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
